molecular formula C14H20N2O B2868799 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol CAS No. 941540-48-3

2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol

Cat. No.: B2868799
CAS No.: 941540-48-3
M. Wt: 232.327
InChI Key: OOJUWOLZPKRRCN-UHFFFAOYSA-N
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Description

2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a 2-methylbutyl group and an ethan-1-ol moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Scientific Research Applications

2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

  • Biology: : The compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents.

  • Medicine: : Due to its biological activities, the compound is investigated for its potential use in treating infections, inflammation, and other medical conditions.

  • Industry: : It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.

Future Directions

The future directions for “2-[1-(2-Methylbutyl)benzimidazol-2-yl]ethan-1-ol” could involve further exploration of its biological activities, potential applications in medicinal chemistry, and development of new synthetic methods for its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol typically involves the following steps:

  • Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, the reaction of o-phenylenediamine with formic acid can yield benzimidazole.

  • Alkylation: : The benzimidazole core is then alkylated with 2-methylbutyl halides in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to introduce the 2-methylbutyl group.

  • Hydroxylation: : The final step involves the introduction of the ethan-1-ol moiety. This can be achieved by reacting the alkylated benzimidazole with ethylene oxide or ethylene glycol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The ethan-1-ol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The benzimidazole ring can be reduced to form dihydrobenzimidazole derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions. Reagents such as halogens (Cl2, Br2) or alkyl halides can be used.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Cl2, Br2, alkyl halides, NaH, K2CO3

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Dihydrobenzimidazole derivatives

    Substitution: Halogenated or alkylated benzimidazole derivatives

Mechanism of Action

The mechanism of action of 2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects.

  • Pathways: : The compound can interfere with metabolic pathways, disrupting the normal functioning of cells. This can lead to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine: A similar compound with an ethanamine moiety instead of ethan-1-ol.

    2-(1H-Benzimidazol-2-yl)ethanol: A compound with a similar structure but without the 2-methylbutyl group.

Uniqueness

2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol is unique due to the presence of both the 2-methylbutyl group and the ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(2-methylbutyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-11(2)10-16-13-7-5-4-6-12(13)15-14(16)8-9-17/h4-7,11,17H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJUWOLZPKRRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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